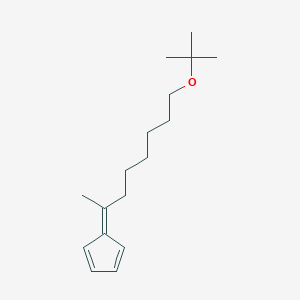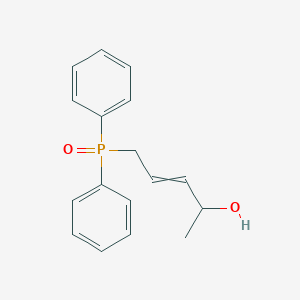
5-(Diphenylphosphoryl)pent-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-(Diphénylphosphoryl)pent-3-én-2-ol est un composé organique de formule moléculaire C17H19O2P. Il s'agit d'un alcool secondaire avec un groupe phosphoryle attaché à une chaîne pentenyle. Ce composé suscite l'intérêt dans divers domaines de la chimie en raison de sa structure et de sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-(Diphénylphosphoryl)pent-3-én-2-ol implique généralement la réaction de l'oxyde de diphénylphosphine avec une alcène appropriée dans des conditions contrôlées. Une méthode courante est la réaction de Wittig, où un ylure de phosphorane réagit avec un aldéhyde ou une cétone pour former le produit souhaité . Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que le tétrahydrofurane (THF) et de catalyseurs tels que l'hydrure de sodium.
Méthodes de production industrielle
La production industrielle du 5-(Diphénylphosphoryl)pent-3-én-2-ol peut impliquer des réactions de Wittig à grande échelle ou d'autres voies de synthèse à base de phosphore. Le processus nécessite un contrôle minutieux des paramètres réactionnels pour garantir un rendement élevé et la pureté du produit.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-(Diphénylphosphoryl)pent-3-én-2-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe alcool peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe phosphoryle peut être réduit dans des conditions spécifiques.
Substitution : Le composé peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont couramment utilisés.
Réduction : L'hydrure de lithium aluminium (LiAlH4) ou l'hydrure de sodium et de bore (NaBH4) peuvent être utilisés.
Substitution : Des agents d'halogénation tels que le tribromure de phosphore (PBr3) ou le chlorure de thionyle (SOCl2) sont utilisés.
Principaux produits formés
Oxydation : Formation de cétones ou d'aldéhydes diphénylphosphorylés.
Réduction : Formation d'alcanes diphénylphosphorylés.
Substitution : Formation de dérivés halogénés du composé d'origine.
4. Applications de recherche scientifique
Le 5-(Diphénylphosphoryl)pent-3-én-2-ol a plusieurs applications dans la recherche scientifique :
Biologie : Investigé pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, bien que des applications spécifiques soient encore en cours de recherche.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
5. Mécanisme d'action
Le mécanisme d'action du 5-(Diphénylphosphoryl)pent-3-én-2-ol implique son interaction avec diverses cibles moléculaires. Le groupe phosphoryle peut participer à des liaisons hydrogène et à d'autres interactions avec les enzymes et les protéines, affectant potentiellement leur activité. La réactivité du composé lui permet également de modifier d'autres molécules, influençant les voies biochimiques.
Applications De Recherche Scientifique
5-(Diphenylphosphoryl)pent-3-en-2-ol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Diphenylphosphoryl)pent-3-en-2-ol involves its interaction with various molecular targets. The phosphoryl group can participate in hydrogen bonding and other interactions with enzymes and proteins, potentially affecting their activity. The compound’s reactivity also allows it to modify other molecules, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
3-Pentén-2-ol : Un composé structurellement similaire avec des groupes fonctionnels différents.
Acide 5-(Diphénylphosphoryl)pentanoïque : Un autre composé apparenté avec un groupe acide carboxylique au lieu d'un alcool.
Unicité
Le 5-(Diphénylphosphoryl)pent-3-én-2-ol est unique en raison de sa combinaison d'un groupe phosphoryle et d'une chaîne pentenyle, ce qui lui confère des propriétés chimiques et une réactivité distinctes. Cela le rend précieux dans des applications synthétiques et de recherche spécifiques.
Propriétés
Numéro CAS |
145652-91-1 |
|---|---|
Formule moléculaire |
C17H19O2P |
Poids moléculaire |
286.30 g/mol |
Nom IUPAC |
5-diphenylphosphorylpent-3-en-2-ol |
InChI |
InChI=1S/C17H19O2P/c1-15(18)9-8-14-20(19,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-13,15,18H,14H2,1H3 |
Clé InChI |
KULJRACTHBLRPU-UHFFFAOYSA-N |
SMILES canonique |
CC(C=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


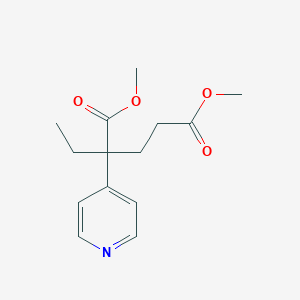



![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanenitrile](/img/structure/B12544727.png)
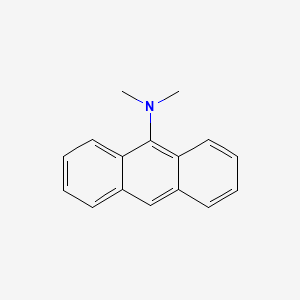
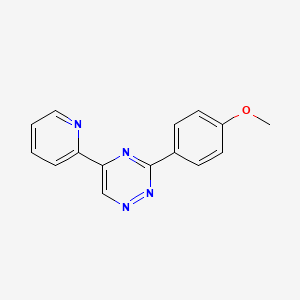
![4-(3-Chlorophenyl)-2-phenyl-5-[(prop-1-yn-1-yl)oxy]pyrimidine](/img/structure/B12544744.png)
![2-[3-(Diethylamino)propoxy]-9H-thioxanthen-9-one](/img/structure/B12544748.png)
![3-[(3-Chlorophenyl)methylidene]piperazine-2,5-dione](/img/structure/B12544749.png)



